Ganglioside GM2, Asialo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

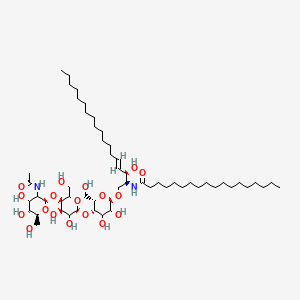

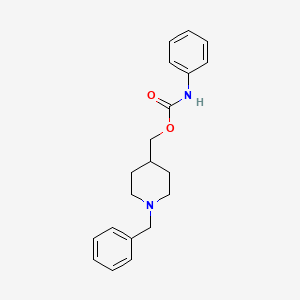

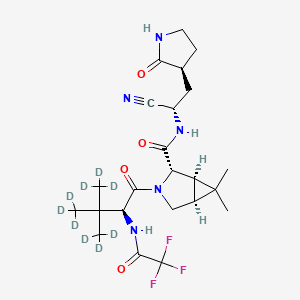

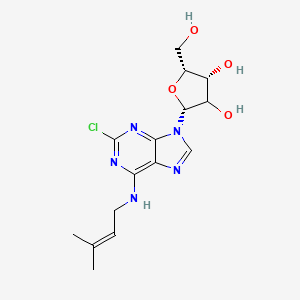

Ganglioside GM2, Asialo is a glycosphingolipid that lacks the sialic acid residue present in ganglioside GM2. It is composed of three monosaccharide residues and a fatty acid of variable chain length . Gangliosides are essential components of cell membranes, particularly in the central nervous system, where they play crucial roles in cell signaling, cell-to-cell communication, and synaptic plasticity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ganglioside GM2, Asialo involves the removal of the sialic acid residue from ganglioside GM2. This can be achieved through enzymatic hydrolysis using specific sialidases or chemical methods involving acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes lipid extraction, chromatographic separation, and subsequent chemical or enzymatic modification to remove the sialic acid residue .

Análisis De Reacciones Químicas

Types of Reactions: Ganglioside GM2, Asialo undergoes various chemical reactions, including:

Oxidation: Non-enzymatic oxidation can lead to the formation of other gangliosides and oxidized derivatives.

Hydrolysis: Enzymatic hydrolysis by β-hexosaminidase A in the presence of GM2 activator protein.

Common Reagents and Conditions:

Oxidation: Fenton reaction conditions using hydrogen peroxide and ferrous ions.

Hydrolysis: β-hexosaminidase A enzyme and GM2 activator protein under physiological conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Ganglioside GM2, Asialo has diverse applications in scientific research:

Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.

Biology: Investigated for its role in cell signaling, cell-to-cell communication, and synaptic plasticity.

Medicine: Studied for its involvement in neurodegenerative diseases and potential therapeutic applications.

Industry: Utilized in the development of ganglioside-based therapeutics and diagnostic tools.

Mecanismo De Acción

Ganglioside GM2, Asialo interacts with cell surface receptors, initiating signal transduction pathways that regulate various cellular processes. It plays a role in modulating immune responses, protecting cells from complement attack, and facilitating cell-to-cell communication . The compound’s effects are mediated through its interactions with specific receptors and the activation of downstream signaling pathways .

Comparación Con Compuestos Similares

Ganglioside GM1: Contains a sialic acid residue and is involved in neuroprotection and cell signaling.

Ganglioside GM2: Similar to Ganglioside GM2, Asialo but contains a sialic acid residue.

Ganglioside GD1a, GD1b, GT1b: Other gangliosides with varying numbers of sialic acid residues and distinct biological functions.

Uniqueness: this compound is unique due to the absence of the sialic acid residue, which alters its biological activity and interactions compared to other gangliosides. This structural difference makes it a valuable tool for studying the specific roles of sialic acid in glycosphingolipid function and its implications in health and disease .

Propiedades

Fórmula molecular |

C56H104N2O18 |

|---|---|

Peso molecular |

1093.4 g/mol |

Nombre IUPAC |

N-[(E,2S,3R)-1-[(2R,5S,6S)-5-[(2S,4R,5R)-5-[(2R,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41-,42-,43?,45?,46-,47?,48?,49+,50?,51?,52-,53+,54+,55+,56-/m0/s1 |

Clave InChI |

FOCMISOLVPZNSV-ZURMXPEJSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@@H](O1)CO)O[C@H]2C([C@H]([C@H](C(O2)CO)O[C@@H]3C(C([C@H]([C@@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)